6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
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Overview
Description
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions on the ring system, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent such as ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles under conditions that promote substitution, such as the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as inhibitors of various enzymes and receptors.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the particular target being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system and has been studied for its potential as a corrosion inhibitor.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound that can be synthesized through oxidation reactions.
Uniqueness
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)5-1-2-7-6(5)3-9-4-10-7/h3-5H,1-2H2,(H,11,12) |
InChI Key |
YNVTWWVAYKQIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=NC=C2C1C(=O)O |
Origin of Product |
United States |
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